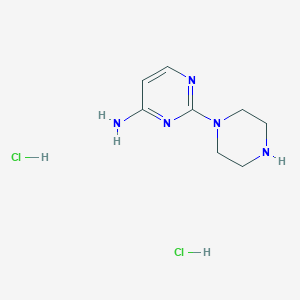

2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Targeted Kinase Inhibitors for Cancer Therapy

The compound has been explored as a potential multi-targeted kinase inhibitor (TKI) in cancer therapy. New derivatives, specifically halogenated pyrrolo[2,3-d]pyrimidine compounds, have shown promising cytotoxic effects against various cancer cell lines. These compounds, including the one , can inhibit enzymes like EGFR, Her2, VEGFR2, and CDK2, which are critical in cancer progression .

Acetylcholinesterase Inhibitors for Alzheimer’s Disease

Derivatives of the compound have been synthesized as acetylcholinesterase inhibitors (AChEIs), which are significant in the treatment of Alzheimer’s disease (AD). These inhibitors can potentially improve cognitive functions and memory by modulating neurotransmitter levels .

Apoptosis Inducers

Some derivatives of 2-Piperazin-1-ylpyrimidin-4-amine have been identified as apoptosis inducers. They can trigger cell cycle arrest and promote apoptosis in cancer cells, which is a desirable effect for cancer treatments. This is achieved through the modulation of proapoptotic and antiapoptotic proteins .

Neurodegenerative Disease Research

The compound’s role as an AChEI also extends to broader applications in neurodegenerative disease research. By inhibiting acetylcholinesterase, it can help in understanding the cholinergic deficiency hypothesis and contribute to the development of new treatments .

Molecular Docking Studies

Molecular docking studies have utilized this compound to understand its interaction with various enzymes. This helps in predicting the binding affinity and efficacy of the compound as a drug candidate .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with potential pharmacological activities. It’s used in the design of new molecules that can be tested for various biological activities .

Mechanism of Action

Target of Action

The primary target of 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the brain using acetylcholine as a neurotransmitter . Increased acetylcholine levels can enhance cognitive functions .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .

properties

IUPAC Name |

2-piperazin-1-ylpyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5.2ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSSATIHOMDFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)

![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)

![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)